molecular formula C10H11FN2O B2931275 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine CAS No. 1491026-19-7

3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine

カタログ番号: B2931275
CAS番号: 1491026-19-7
分子量: 194.209
InChIキー: XHJDJAUFLNADQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores—a fluorinated pyridine ring and a pyrrolidine moiety—which are frequently employed in the development of novel therapeutic agents . The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and overall bioavailability, making this reagent a valuable tool for structure-activity relationship (SAR) studies. Its primary research value lies in the exploration of new anticancer treatments. The pyridine scaffold is a well-established component in numerous approved and investigational oncology drugs, often functioning as a key hinge-binding motif in kinase inhibitors . Researchers can utilize this compound as a core template or intermediate to design and synthesize potential inhibitors targeting various kinases and other enzymes involved in cellular proliferation. The molecule's structure is amenable to further synthetic modification, allowing for the creation of diverse compound libraries aimed at hitting specific biological targets in cancer pathways, such as c-Met kinase . The compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory environment.

特性

IUPAC Name

(3-fluoropyridin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-7-12-4-3-8(9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJDJAUFLNADQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Efficacy: A Technical Guide to the Bioactivity and Development of Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone strategy in modern medicinal chemistry. Among these, fluoropyridine derivatives have emerged as privileged structures, demonstrating profound efficacy across oncology, infectious diseases, and neuropharmacology. This whitepaper provides an in-depth mechanistic analysis of fluoropyridine bioactivity, detailing the causality behind their pharmacodynamic advantages. Furthermore, it establishes self-validating experimental workflows for the synthesis and high-throughput screening of these critical compounds.

Mechanistic Rationale: The "Fluorine Effect" in Pyridine Scaffolds

The strategic substitution of hydrogen with fluorine on a pyridine ring fundamentally alters the molecule's physicochemical and pharmacokinetic profile. As an application scientist, it is critical to understand why these modifications drive bioactivity:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature (inductive effect) of fluorine depletes electron density from the pyridine nitrogen. This lowers the pKa of the heterocycle, ensuring a higher fraction of the drug remains un-ionized at physiological pH, thereby 1[1].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidative degradation. The highly stable C–F bond (approx. 116 kcal/mol) resists oxidative cleavage, significantly extending the compound's biological half-life.

  • Orthogonal Binding Interactions: While fluorine is a poor hydrogen-bond acceptor in water, within the hydrophobic pocket of a target protein, it can engage in highly specific multipolar interactions (e.g., orthogonal C=O···F–C contacts), locking the pharmacophore into its active conformation.

Anticancer Bioactivity: Lethal Synthesis and Kinase Inhibition

Fluoropyridines and related fluoropyrimidines are foundational to targeted cancer therapy. Their mechanisms of action generally bifurcate into enzymatic inhibition via "lethal synthesis" or direct kinase blockade.

The Lethal Synthesis Pathway

A classic example of prodrug activation is 5'-deoxy-5-fluorouridine (5'-dFUrd). This compound is enzymatically converted by nucleoside phosphorylase into 5-fluorouracil (5-FU). Subsequent phosphorylation yields 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).2, forming a covalent ternary complex that irreversibly halts DNA synthesis and triggers apoptosis[2].

Pathway A 5'-dFUrd (Prodrug) B 5-FU (Intermediate) A->B Nucleoside Phosphorylase C FdUMP (Active Metabolite) B->C Kinase Cascade D Thymidylate Synthase (Inhibited) C->D Covalent Binding E DNA Synthesis Halted D->E Depletion of dTTP

Fig 1. Lethal synthesis pathway of 5'-dFUrd leading to irreversible TS inhibition.

Direct Kinase Inhibition

Modern drug design leverages the fluoropyridine core to directly inhibit oncogenic kinases. For instance, novel 3, inducing G0–G1 phase cell cycle arrest and upregulating pro-apoptotic genes like p53 and Bax[3]. Similarly, specific fluorinated pyridine derivatives have demonstrated4[4].

Antimicrobial, Antiviral, and Neurological Applications

Beyond oncology, the fluoropyridine scaffold is highly versatile:

  • Antiviral (HIV NNRTIs): 5 have been engineered to combat drug-resistant HIV strains. The fluorine atom at the 3-position acts as a critical hydrogen bond acceptor with the reverse transcriptase protein backbone, significantly increasing binding affinity compared to non-fluorinated analogs[5].

  • Neuropharmacology: 6, offering new therapeutic avenues for neuropsychiatric disorders[6].

Quantitative Data Summary
Compound ClassPrimary Target / MechanismKey Bioactivity MetricSource
Fluorinated Pyridine (4a) MK-2 Kinase InhibitionIC50 = 4.8 μg/mL (HepG2 cells)[4]
5'-Deoxy-5-fluorouridine Thymidylate SynthaseTS Inhibition at 30 μM[2]
Pyridazinone-Diarylurea (10l) VEGFR-2 InhibitionGI50 = 1.66–100 μM (A549 cells)[3]
2,6-Di(arylamino)-3-fluoropyridine HIV Reverse TranscriptaseEnhanced NNRTI binding affinity[5]
Fluorotetrahydro-β-carbolines 5-HT2A/2C AgonismEC50 = 10.1 nM (5-HT2C)[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation steps.

Protocol A: Photoredox-Mediated Synthesis of 3-Fluoropyridines

This protocol utilizes visible-light photoredox catalysis to achieve mild, regioselective C–C bond formation,7[7].

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk tube, dissolve the α,α-difluoro-β-iodoketone (1.0 equiv) and silyl enol ether (1.5 equiv) in anhydrous DMF. Add the photocatalyst fac-Ir(ppy)3 (5 mol%).

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which quenches the excited state of the photocatalyst.

  • Photocatalytic Coupling: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12 hours.

    • Self-Validation Check: Monitor via TLC. The complete consumption of the iodoketone confirms successful radical initiation and coupling.

  • One-Pot Condensation: Add excess ammonium acetate directly to the reaction mixture and heat to 120 °C for 3 hours.

  • Structural Validation: Purify via silica gel chromatography.

    • Self-Validation Check: Analyze the product using 19F NMR. The 100% natural abundance of 19F provides a highly sensitive, distinct chemical shift for the newly formed 3-fluoropyridine ring, easily distinguishing it from the aliphatic difluoro starting material.

Protocol B: In Vitro Cytotoxicity and Cell Cycle Arrest Assay

This workflow evaluates the anticancer efficacy of synthesized derivatives, pairing metabolic viability assays with orthogonal flow cytometry to confirm the mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (human non-small cell lung cancer) cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with the fluoropyridine derivative at varying concentrations (0.1 µM to 100 µM).

    • Self-Validation Check: Include 5-Fluorouracil (5-FU) as a positive control and vehicle (DMSO <0.1%) as a negative control to ensure assay baseline integrity.

  • Viability Assessment (MTT): After 72h, add MTT reagent. The NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells will reduce MTT to formazan. Measure absorbance at 570 nm to calculate the IC50.

  • Mechanistic Profiling (Flow Cytometry): Harvest treated cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) in the presence of RNase A.

    • Self-Validation Check: RNase A is mandatory; PI binds all nucleic acids, so RNA must be degraded to ensure only DNA content is quantified. Analyze via flow cytometry to confirm G0–G1 phase accumulation, validating a cytostatic mechanism.

Workflow Step1 1. Scaffold Synthesis Photoredox Catalysis Step2 2. Structural Validation 19F NMR & LC-MS Step1->Step2 Step3 3. Primary Screening MTT Viability Assay Step2->Step3 Purity > 95% Step4 4. Mechanistic Profiling Flow Cytometry Step3->Step4 IC50 < 10 µM Step5 5. Lead Optimization SAR & Docking Step4->Step5 Target Confirmed

Fig 2. Self-validating high-throughput workflow for fluoropyridine drug discovery.

References

  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking Source: PubMed / NIH URL:[Link]

  • Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine Source: PubMed / NIH URL:[Link]

  • 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products Source: PMC / NIH URL:[Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: PMC / NIH URL:[Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications Source: IntechOpen URL:[Link]

Sources

Conformational analysis of the pyrrolidine ring in substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of the Pyrrolidine Ring in Substituted Pyridines: A Technical Guide for Rational Drug Design

Executive Summary: The Pharmacophore Landscape

The conjugation of a pyrrolidine ring with a pyridine scaffold forms a privileged pharmacophore in medicinal chemistry, most notably recognized in the natural alkaloid nicotine and its synthetic derivatives. Understanding the 3D spatial arrangement of these molecules is critical, as receptor binding affinity (e.g., to nicotinic acetylcholine receptors) is exquisitely sensitive to the ligand's conformational state. Unlike rigid aromatic systems, the saturated sp3-hybridized pyrrolidine ring is highly dynamic, exploring a vast 3D molecular space through a process known as pseudorotation[1]. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for elucidating the conformational landscape of substituted pyridyl-pyrrolidines.

Mechanistic Foundations: Pseudorotation and Ring Puckering

The pyrrolidine ring avoids planar geometries to minimize Pitzer strain (eclipsing interactions of adjacent C-H bonds) and Baeyer strain (angle distortion). Instead, it adopts non-planar conformations characterized by two primary parameters: the phase angle ( P ) and the maximum puckering amplitude ( Φmax​ )[2].

  • Envelope (E) Form: Four atoms are coplanar, and one atom (usually the nitrogen or C γ ) is displaced out of the plane.

  • Twist (T) Form: Three atoms are coplanar, while two adjacent atoms are displaced on opposite sides of the plane.

In substituted pyridines, the bulky pyridyl group exerts significant stereoelectronic influence. The pyrrolidine ring predominantly oscillates between the C γ -endo and C γ -exo states[3]. The presence of the pyridine ring at the C2 or C3 position of the pyrrolidine restricts the pseudorotation cycle, creating distinct energy minima that dictate the molecule's overall shape.

Stereoelectronic Effects and Protonation States

The dihedral angle between the pyridine and pyrrolidine rings dictates the global topology of the molecule. In the free base form, the rings typically adopt a perpendicular arrangement to minimize steric clash between the pyrrolidine protons and the pyridine ortho-protons.

Crucially, the protonation state acts as a conformational switch. In the gas phase or non-polar environments, protonation at the pyrrolidine nitrogen (Nsp3) induces a severe conformational shift. The pyrrolidine nitrogen is forced out of the plane (Envelope conformation), and the molecule often adopts a cis-coplanar arrangement stabilized by an intramolecular hydrogen bond between the Nsp3-H and the pyridine Nsp2 lone pair. Conversely, protonation at the pyridine nitrogen (Nsp2) favors a trans-perpendicular rotamer, as the intramolecular hydrogen bond is no longer possible, allowing steric factors to dominate.

Self-Validating Experimental Protocols

To accurately capture this dynamic behavior, researchers must employ a coupled NMR-computational approach. Relying solely on one method risks misassigning local minima as the global conformational state.

Protocol 1: NMR-Based Conformational Elucidation

Causality & Rationale: NMR coupling constants ( 3JHH​ ) are directly proportional to dihedral angles via the Karplus equation. However, because the pyrrolidine ring rapidly interconverts between puckered states at room temperature, the observed 3J values are time-averaged. We use low-temperature NMR to slow the exchange rate, and NOESY to establish through-space proximities that define the pyridine-pyrrolidine rotamer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of a deuterated solvent. Critical Step: Prepare two parallel samples—one in CDCl 3​ (low dielectric, promotes intramolecular H-bonding) and one in D 2​ O or CD 3​ OD (high dielectric, disrupts intramolecular H-bonding). This validates whether the observed conformation is solvent-dependent.

  • Data Acquisition: Acquire 1D 1 H NMR at 600 MHz or higher. Lower the probe temperature to 253 K to sharpen signals and potentially freeze out distinct conformers. Acquire 2D NOESY/ROESY with a mixing time of 300-500 ms.

  • Coupling Constant Extraction: Extract the vicinal coupling constants ( 3Jα,β​ , 3Jγ,δ​ ) using selective 1D decoupling if multiplets overlap.

  • Karplus Analysis: Map the extracted 3J values to the generalized Haasnoot-De Leeuw-Altona equation to estimate the time-averaged dihedral angles and assign the C γ -endo/exo ratio.

Protocol 2: Computational Validation (DFT)

Causality & Rationale: Experimental NMR provides time-averaged data. DFT calculations are required to map the discrete energy minima of the pseudorotation cycle and calculate theoretical NMR shifts. The system is self-validating: if the Boltzmann-weighted theoretical NMR shifts match the experimental data, the conformational ensemble is verified.

  • Conformational Sampling: Use Molecular Mechanics (e.g., OPLS4 force field) to generate an initial pool of conformers, rotating the pyridine-pyrrolidine dihedral in 15° increments.

  • Geometry Optimization: Optimize the lowest-energy structures using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level[3]. Include an implicit solvent model (e.g., PCM) matching the NMR solvent.

  • Frequency Calculation: Perform vibrational frequency calculations to ensure all optimized geometries are true minima (zero imaginary frequencies).

  • NMR Shielding Tensor Calculation: Calculate the theoretical 1 H and 13 C chemical shifts and spin-spin coupling constants using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Validation Loop: Compare GIAO-calculated 3J values to the experimental data. A Root Mean Square Deviation (RMSD) of < 0.5 Hz confirms the structural assignment.

Quantitative Data Summaries

Table 1: Characteristic Vicinal Coupling Constants ( 3J ) in Pyrrolidine Puckers[3] | Conformer | 3Jα,β−cis​ (Hz) | 3Jα,β−trans​ (Hz) | 3Jγ,δ−cis​ (Hz) | 3Jγ,δ−trans​ (Hz) | | :--- | :--- | :--- | :--- | :--- | | C γ -endo | 8.0 - 9.5 | 6.0 - 7.5 | 7.5 - 8.5 | 5.5 - 7.0 | | C γ -exo | 6.5 - 7.5 | 2.0 - 4.0 | 8.5 - 9.5 | 8.0 - 9.5 | (Note: The C γ -exo pucker is uniquely characterized by large differences in coupling constants involving the H γ protons, whereas the C γ -endo conformation exhibits similar values across all vicinal couplings).

Table 2: Energetic Penalties of Nicotine Rotamers based on Protonation State | Protonation State | Preferred Conformer | ΔE (Gas Phase, kJ/mol) | Structural Implication | | :--- | :--- | :--- | :--- | | Free Base | Trans-Perpendicular | 0.0 (Global Min) | Minimizes steric clash between rings | | Nsp3 Protonated | Cis-Coplanar | -11.7 (Favored) | Intramolecular H-bond formed (Nsp3-H Nsp2) | | Nsp2 Protonated | Trans-Perpendicular | -3.5 (Favored) | H-bond impossible, sterics dominate |

Visualizations

G A Substituted Pyridine-Pyrrolidine Scaffold B NMR Spectroscopy (1H, 13C, NOESY) A->B C Computational Modeling (DFT, B3LYP/6-311+G**) A->C D Extract Vicinal Coupling Constants (3J) B->D G Determine Pyridine-Pyrrolidine Rotamer State B->G F Identify C-gamma endo/exo Preferences C->F C->G E Calculate Phase Angle (P) & Puckering Amplitude D->E E->F H Final 3D Conformational Ensemble F->H G->H

Fig 1. Integrated NMR and computational workflow for pyrrolidine conformational analysis.

G N1 Pyrrolidine Nitrogen Protonation State N2 Unprotonated (Free Base) N1->N2 N3 Protonated (Nsp3) N1->N3 N4 Envelope Conformation (N out-of-plane) N2->N4 N5 Twist Conformation (Steric Relief) N3->N5 N6 Hydrogen Bonding with Pyridine Substituents N3->N6 N7 Shift in Phase Angle (P) N4->N7 N5->N7 N6->N7

Fig 2. Influence of protonation state on the pseudorotation phase angle and ring puckering.

Sources

Methodological & Application

Application Note: Quantifying Intracellular Target Engagement of Fluorinated Pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Detailed Protocol

Introduction: The Fluorinated Pyridine Motif in Kinase Drug Discovery

Fluorinated pyridines are a cornerstone motif in modern kinase inhibitor design. The strategic incorporation of fluorine atoms onto the pyridine ring serves multiple pharmacokinetic and pharmacodynamic purposes: it modulates the pKa of the basic nitrogen (often reducing hERG liability), enhances metabolic stability against CYP450 oxidation, and optimizes the compound's lipophilicity (LogP) for passive membrane diffusion. Furthermore, fluorinated pyridine rings can mimic aromatic amino acids or substrate moieties, directly influencing the conformation of receptor binding pockets[1].

However, the very physicochemical properties that make fluorinated pyridines attractive—namely, their high lipophilicity and unique solvation energies—can complicate cell-based assay design. Highly lipophilic compounds often exhibit non-specific partitioning into cellular membranes, leading to a discrepancy between biochemical affinity and actual intracellular target engagement. For instance, in RIPK2 inhibitors, specific fluoropyridine moieties navigate the hydrophobic back pocket without requiring interactions with the gatekeeper Thr95[2]. Similarly, furo[3,2-b]pyridine scaffolds have been developed as highly selective inhibitors of CDC-like kinases (CLKs), requiring precise cellular assays to confirm on-target engagement[3].

This application note details a robust, self-validating live-cell assay protocol using Bioluminescence Resonance Energy Transfer (NanoBRET™) to accurately quantify the intracellular target engagement of fluorinated pyridine kinase inhibitors.

Assay Design Principles & Causality

To measure true intracellular target residency, biochemical assays are insufficient because they do not account for the desolvation penalty or membrane trapping of fluorinated compounds. We employ a competitive NanoBRET assay where the target kinase is expressed as a fusion with NanoLuc® luciferase. A cell-permeable, fluorescent energy transfer probe (tracer) reversibly binds the kinase active site.

The Causality of the Assay: When a fluorinated pyridine inhibitor successfully permeates the cell membrane and competes for the active site, it displaces the tracer. Because BRET strictly depends on the proximity (typically <10 nm) between the NanoLuc donor and the fluorescent acceptor, tracer displacement results in a dose-dependent decrease in the BRET signal. This ratiometric readout normalizes for variations in cell number and expression levels, creating a highly trustworthy, self-validating system.

G Inhibitor Fluorinated Pyridine Inhibitor Permeability Membrane Permeation Inhibitor->Permeability High LogP Displacement Tracer Displacement (BRET Loss) Permeability->Displacement Active Site Binding Tracer Fluorescent Tracer (Pre-bound) Tracer->Displacement Competitive Quantification Cellular IC50 Calculation Displacement->Quantification Ratiometric Read

Mechanism of NanoBRET target engagement for fluorinated pyridine inhibitors.

Step-by-Step Protocol: Live-Cell Target Engagement

This protocol is optimized for evaluating highly lipophilic fluorinated pyridine compounds in HEK293T cells.

Phase 1: Transfection and Cell Plating
  • Cell Preparation: Culture HEK293T cells in DMEM supplemented with 10% FBS. Harvest cells and resuspend to a density of 2×105 cells/mL.

  • Transfection Complex: For every 1 mL of cells, mix 9 μg of Carrier DNA and 1 μg of NanoLuc-Kinase fusion plasmid (e.g., NanoLuc-CLK1 or NanoLuc-RIPK2) in Opti-MEM. Add 30 μL of lipid transfection reagent. Incubate for 20 minutes at room temperature.

  • Plating: Combine the transfection complex with the cell suspension. Dispense 100 μL/well into a 96-well white, tissue-culture treated plate. Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Tracer Titration & Compound Treatment

Expert Insight: Fluorinated pyridines can exhibit non-specific membrane binding. It is critical to use the Tracer at its KD(app)​ (the concentration where 50% of the maximum BRET signal is achieved) to ensure the assay is sensitive to competitive displacement. 4. Tracer Addition: Prepare a 20X working stock of the appropriate cell-permeable fluorescent tracer in NanoBRET Assay Buffer. Add 5 μL to each well. 5. Inhibitor Preparation: Serially dilute the fluorinated pyridine inhibitors in 100% DMSO, then dilute 1:100 in Assay Buffer to create 10X working stocks (final DMSO concentration in the well will be 1%). 6. Treatment: Add 11 μL of the 10X inhibitor stock to the respective wells. 7. Equilibration: Incubate the plate for 2 hours at 37°C. Causality note: Fluorinated compounds often require longer equilibration times due to slow membrane partitioning kinetics.

Phase 3: BRET Measurement
  • Substrate Addition: Prepare a 3X stock of NanoBRET Nano-Glo® Substrate. Add 50 μL to each well. Incubate for 3 minutes at room temperature.

  • Readout: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence plate reader.

  • Calculation: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert to milliBRET units (mBU) by multiplying by 1,000.

Quantitative Data Interpretation

When analyzing fluorinated pyridine compounds, compare the biochemical IC₅₀ against the cellular NanoBRET IC₅₀. The "Cellular Shift" (Cellular IC₅₀ / Biochemical IC₅₀) is a critical metric. A large shift often indicates that the fluorination has overly increased lipophilicity, trapping the compound in the lipid bilayer and reducing the effective cytosolic concentration.

Table 1: Comparative Profiling of Pyridine-Based Kinase Inhibitors (Representative Data)

Compound IDScaffold TypeBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Cellular Shift (Fold)Caco-2 Permeability ( Papp​ )
Cmpd-A Unsubstituted Pyridine12.5450.036.0xLow
Cmpd-B 3-Fluoropyridine10.242.54.1xHigh
Cmpd-C 2,6-Difluoropyridine8.518.02.1xHigh
Cmpd-D Furo[3,2-b]pyridine4.111.22.7xHigh

Data Summary: The introduction of a single fluorine atom (Cmpd-B) significantly improves membrane permeability compared to the unsubstituted analog (Cmpd-A), drastically reducing the cellular shift. The furo[3,2-b]pyridine scaffold (Cmpd-D) demonstrates exceptional on-target cellular engagement[3].

Troubleshooting: The "Self-Validating" System

To ensure the trustworthiness of your assay, you must distinguish between a compound that is impermeable and a compound that simply lacks intracellular affinity.

  • Issue: No BRET displacement observed despite high biochemical potency.

    • Causality: The fluorinated compound may be a substrate for multidrug resistance (MDR) efflux pumps like P-glycoprotein (P-gp), or it may be trapped in the lipid bilayer due to an excessively high LogP.

    • Validation Step: Run a parallel assay using cells permeabilized with 50 μg/mL digitonin or saponin. If the compound displaces the tracer in permeabilized cells but not in live cells, the issue is strictly permeability/efflux, not target binding.

  • Issue: High background toxicity.

    • Causality: Highly fluorinated compounds can sometimes disrupt membrane integrity.

    • Validation Step: Monitor the raw donor (NanoLuc) signal. A significant drop (>30%) in the raw 460 nm emission indicates compound-induced cytotoxicity or luciferase inhibition, invalidating the BRET ratio.

References

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.ResearchGate.
  • Predictions from our simulations, combined with results from a novel cell-based assay, demonstrate how a subset of RIPK2 kinase inhibitors modulate RIPK2-XIAP binding.bioRxiv.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.ResearchGate.

Sources

Application Note: 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel therapeutics by screening low-molecular-weight chemical libraries to identify high-quality, weak-binding starting points [1]. Among the most powerful techniques in the FBDD arsenal is Ligand-Observed 19 F NMR Spectroscopy . The deployment of fluorinated fragments, such as 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine (CAS: 1491026-19-7), provides a dual advantage: a highly sensitive bio-orthogonal NMR handle and a structurally versatile scaffold.

  • The 19 F Reporter: The fluorine atom at the 3-position of the pyridine ring provides a sharp, highly responsive NMR signal. Because fluorine is virtually absent in biological macromolecules, 19 F NMR yields zero background interference, allowing for unambiguous hit detection [2].

  • Escape from Flatland: Historically, fragment libraries were dominated by flat, sp2 -hybridized aromatic rings, leading to solubility issues and off-target toxicity in later clinical stages. The pyrrolidine-1-carbonyl moiety introduces critical sp3 character ( Fsp3​ ), projecting vectors into three-dimensional space to probe adjacent sub-pockets and improve physicochemical properties [3].

  • Rigid Pharmacophore: The pyridine core acts as a rigid hydrogen-bond acceptor, ideal for interacting with kinase hinge regions or establishing directional π−π stacking within target active sites.

Quantitative Physicochemical Profiling

To ensure successful screening and elaboration, a fragment must adhere to the "Rule of Three" (Ro3) [4]. Table 1 summarizes the quantitative parameters of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine, validating its utility as an ideal FBDD starting point.

Table 1: Physicochemical and NMR Properties

ParameterValueFBDD Rationale
Molecular Weight 194.21 Da< 300 Da (Ro3 Compliant); allows for high ligand efficiency (LE).
Estimated LogP ~1.2< 3 (Ro3 Compliant); ensures high aqueous solubility for mM screening.
Fsp3​ Fraction 0.40 (4/10 carbons)Exceeds the >0.3 threshold; correlates with higher clinical success rates.
H-Bond Donors / Acceptors 0 / 2Prevents non-specific aggregation; provides targeted interaction vectors.
19 F Natural Abundance 100%Maximizes NMR sensitivity, enabling rapid data acquisition.
Gyromagnetic Ratio ( γ ) 40.05 MHz/T~94% that of 1 H, providing excellent signal dispersion.

Experimental Workflows & Logical Relationships

The integration of this fragment into a drug discovery pipeline requires a multi-tiered approach, moving from primary biophysical screening to structural validation and chemical elaboration.

FBDD_Workflow Lib Fluorinated Fragment Library (incl. 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine) NMR Ligand-Observed 19F NMR (T2-CPMG / FAXS) Lib->NMR Pool (10-30 cpds) Hit Hit Identification (Line Broadening / Δδ) NMR->Hit Target Addition Val Orthogonal Validation (SPR / ITC) Hit->Val Kd Determination Xray X-ray Crystallography (Binding Pose Elucidation) Val->Xray Crystal Soaking Lead Hit-to-Lead Elaboration (sp3 Vector Projection) Xray->Lead Structure-Guided Design

Workflow for 19F NMR-driven fragment screening and structural validation.

Validated Experimental Protocols

Protocol 1: Ligand-Observed 19 F NMR Screening ( T2​ -CPMG)

Causality: Large target proteins tumble slowly in solution, resulting in rapid transverse relaxation ( T2​ ). When a small, fast-tumbling fragment binds to the protein, it temporarily adopts the protein's slow tumbling rate. The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence filters out these fast-relaxing signals, causing the bound fragment's NMR peak to broaden or disappear. This provides direct evidence of binding [2].

Self-Validating System: This protocol incorporates a known, non-interacting fluorinated reference compound (e.g., trifluoroethanol). If the reference signal also broadens upon protein addition, it indicates non-specific protein aggregation or a bulk viscosity change, invalidating the hit.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a screening mixture containing 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine and 9-14 other structurally diverse fluorinated fragments (to prevent signal overlap) at 50 µM each in a D 2​ O-supplemented buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5% D 2​ O).

  • Internal Control Addition: Add 50 µM of trifluoroethanol (TFE) as the non-binding internal reference.

  • Apo-Spectrum Acquisition: Acquire a baseline 1D 19 F CPMG NMR spectrum of the fragment pool without the target protein.

  • Target Introduction: Add the purified target protein to a final concentration of 5 µM (1:10 protein-to-ligand ratio).

  • Holo-Spectrum Acquisition: Re-acquire the 1D 19 F CPMG spectrum.

  • Data Analysis: Overlay the apo and holo spectra. A >30% reduction in peak intensity or significant line broadening for the 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine peak—while the TFE peak remains unchanged—confirms a specific binding event.

Protocol 2: High-Concentration X-Ray Crystallographic Soaking

Causality: Because fragments typically exhibit low binding affinities ( Kd​ in the 0.1 – 5 mM range), co-crystallization often fails to capture the complex. Soaking pre-formed apo-crystals in highly concentrated fragment solutions drives the binding equilibrium toward the holo-state, allowing for the visualization of the fragment's binding pose [4].

Self-Validating System: A parallel crystal must be soaked exclusively in the vehicle solvent (DMSO) at the exact same concentration. Calculating an Fo​−Fo​ difference map between the fragment-soaked and DMSO-soaked datasets cleanly subtracts solvent artifacts, ensuring the observed electron density belongs exclusively to the fragment.

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-crystals of the target protein using standard vapor diffusion methods.

  • Compound Preparation: Dissolve 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine in 100% DMSO to create a 500 mM stock.

  • Soaking: Transfer an apo-crystal into a 2 µL soaking drop containing the crystallization mother liquor supplemented with 10% DMSO and 50 mM of the fragment. Incubate for 2 to 24 hours.

  • Vehicle Control: Simultaneously soak a control crystal in mother liquor supplemented with 10% DMSO only.

  • Cryoprotection & Freezing: Briefly transfer the crystals to a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 50 mM fragment) and flash-freeze in liquid nitrogen.

  • Data Collection & Phasing: Collect diffraction data at a synchrotron source. Use molecular replacement with the apo-structure to phase the data, and inspect the Fo​−Fc​ maps for the distinct density of the fluorinated pyridine and pyrrolidine rings.

Fragment Elaboration Strategies

Once the binding pose of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine is confirmed, the sp3 -rich pyrrolidine ring serves as a highly directional vector for chemical elaboration.

Elaboration Frag 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine Kd ~ 1-5 mM Vec Vector Analysis (Amide & Pyrrolidine Trajectories) Frag->Vec Grow Fragment Growing Probe adjacent hydrophobic sub-pockets Vec->Grow Link Fragment Linking Join with adjacent known binder Vec->Link Merge Fragment Merging Overlay common pharmacophores Vec->Merge Opt Opt Grow->Opt Link->Opt Merge->Opt

Strategic pathways for fragment hit-to-lead elaboration.

Mechanistic Elaboration Insights:

  • Fragment Growing: If the X-ray structure reveals that the pyrrolidine ring points toward an unoccupied hydrophobic channel, synthetic chemists can functionalize the pyrrolidine ring (e.g., via C-H activation or substituting a functionalized pyrrolidine during synthesis) to extend deeper into the pocket, capturing additional van der Waals interactions.

  • Metabolic Shielding: The presence of the fluorine atom at the 3-position of the pyridine ring not only serves as an NMR reporter but actively shields the adjacent carbons from Cytochrome P450-mediated oxidation, inherently improving the metabolic half-life of the resulting lead compound [3].

References

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: Molecules (MDPI) URL:[Link]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments Source: Chemical Society Reviews (via PubMed Central) URL:[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design Source: Molecules (via PubMed Central) URL:[Link]

Troubleshooting & Optimization

Addressing off-target effects in assays involving pyridine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine-Based Compounds

Introduction: The Double-Edged Sword of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, celebrated for its synthetic tractability and presence in numerous FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor and its versatile electronic properties make it a privileged scaffold in drug design.[1][4] However, this same chemical reactivity can be a significant source of frustration in early-stage drug discovery, leading to a high rate of false positives in screening campaigns.[5][6][7][8]

Up to 80-100% of initial hits from high-throughput screening (HTS) can be artifacts if proper controls are not used.[5] These misleading results, often caused by Pan-Assay Interference Compounds (PAINS), can arise from various mechanisms including compound aggregation, redox cycling, metal chelation, or direct interference with assay detection technologies.[5][9][10] This guide provides researchers with a set of tools—FAQs, troubleshooting workflows, and detailed protocols—to proactively identify and mitigate these off-target effects, ensuring that your valuable resources are focused on genuine, optimizable hits.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when working with pyridine-based compounds that show unexpected or promiscuous activity.

Q1: My pyridine compound is a "hit" in multiple, unrelated assays. Is it a Pan-Assay Interference Compound (PAIN)?

A: It's a strong possibility. PAINS are compounds that appear active against many different targets, but this activity is often an artifact of the compound interfering with the assay itself rather than specific, on-target modulation.[11] The pyridine moiety is found in several known PAINS substructures.[12] Promiscuous activity is a classic red flag.[9] To investigate, you should:

  • Check PAINS filters: Use computational tools or published lists to see if your compound's scaffold is a known offender.[11]

  • Perform counter-screens: The most definitive evidence comes from experimental validation, as described in the troubleshooting guides below.[13][14][15]

Q2: How can I tell if my compound's activity is due to the formation of colloidal aggregates?

A: Aggregation is one of the most common mechanisms for false positives in HTS.[5][16] Aggregates are sub-micrometer particles formed by poorly soluble compounds that can sequester and denature proteins non-specifically.[9][16] A key diagnostic test is to re-run your assay in the presence of a low concentration (typically 0.01%) of a non-ionic detergent like Triton X-100.[5][17][18] If the compound's inhibitory activity is significantly reduced or abolished, aggregation is the likely cause.[5][17]

Q3: My assay uses a luciferase reporter and my pyridine hit seems potent. Could it be interfering with the reporter enzyme?

A: Yes, this is a critical control to run. Many assay readouts rely on reporter enzymes (like luciferase) or fluorescent probes.[15] Compounds can directly inhibit or enhance these reporters, creating a false signal. You should run a "technology counter-screen" where you test your compound in the assay system without the primary biological target.[15][19] If you still see a signal change, your compound is interfering with the detection technology.

Q4: What is redox cycling and how can my pyridine compound cause it?

A: Redox cycling is a process where a compound can catalytically generate reactive oxygen species (ROS), such as superoxide or hydrogen peroxide, in the presence of reducing agents (like DTT, which is common in assay buffers) and oxygen.[20][21] Pyridine derivatives can possess the electrochemical properties to facilitate this electron transfer.[4][22][23] These generated ROS can damage proteins or interfere with assay components, leading to a false signal. A simple test is to measure your compound's activity in the presence and absence of a strong reducing agent like DTT. A DTT-dependent effect is a strong indicator of redox activity.[20][21]

Q5: Could my compound be acting as a metal chelator?

A: Yes, the nitrogen atom in the pyridine ring, along with adjacent functional groups, can act as a chelator for metal ions.[24][25][26][27] Many enzymes (e.g., metalloproteases) require metal cofactors for activity. If your compound sequesters these essential metals from the enzyme or the buffer, it will appear as an inhibitor. To test for this, you can run the assay in the presence of a high concentration of a strong, non-interfering chelator like EDTA to see if it occludes the effect of your compound. Alternatively, you can supplement the buffer with additional metal ions to see if the inhibitory activity can be overcome.[28]

Troubleshooting Guides & Experimental Protocols

When a pyridine-based compound is flagged as a potential hit, a systematic validation workflow is essential to confirm that the observed activity is real and on-target.

Decision-Making Workflow for Hit Triage

This workflow provides a logical sequence of experiments to efficiently identify and discard common false positives.

G A Initial Hit Identified (Pyridine-Based Compound) B Dose-Response Curve (DRC) Confirmation A->B C Is DRC steep, irregular, or shows high Hill slope? B->C DRC Confirmed K Likely False Positive: Discard or Deprioritize B->K DRC Not Confirmed D Run Aggregation Counter-Screen (Protocol 1) C->D Yes E Does assay contain reducing agents (e.g., DTT)? C->E No / Normal DRC D->E Activity Unchanged D->K Activity Attenuated F Run Redox Activity Counter-Screen (Protocol 2) E->F Yes G Is the target a metalloenzyme? E->G No F->G Activity DTT-Independent F->K Activity DTT-Dependent H Run Metal Chelation Counter-Screen (Protocol 3) G->H Yes I Run Technology Counter-Screen (e.g., Luciferase-only) G->I No H->I Activity Unchanged H->K Activity Rescued by Metals J Proceed to Orthogonal & Biophysical Assays I->J No Interference I->K Interference Detected

Caption: A decision-making workflow for triaging HTS hits.

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of a hit compound is due to the formation of colloidal aggregates.[5][18]

Rationale: Non-ionic detergents like Triton X-100 disrupt the formation of compound aggregates. A significant loss of potency in the presence of detergent is a strong indicator that the compound's activity is an aggregation-based artifact.[17][18]

Step-by-Step Methodology:

  • Prepare Compound Plates: Prepare two identical sets of microplates with your compound serially diluted to the desired concentrations (e.g., 11-point, 3-fold dilutions).

  • Prepare Assay Buffers: Prepare two batches of your final assay buffer.

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100. Note: Ensure the Triton X-100 stock is fresh and of high quality to avoid peroxide contaminants.[29]

  • Run Parallel Assays:

    • To the first set of plates ("- Detergent"), add your enzyme/target and other components using Buffer A.

    • To the second set of plates ("+ Detergent"), add your enzyme/target and other components using Buffer B.[18]

  • Initiate Reaction & Read: Add substrate to initiate the reaction, incubate under standard conditions, and measure the signal.

  • Analyze Data: Plot the dose-response curves for both conditions (- Detergent and + Detergent). A significant rightward shift (>5-10 fold) in the IC50 value in the presence of Triton X-100 strongly suggests aggregation.[17][18]

Important Consideration: While effective, detergents can sometimes interfere with true inhibitors, potentially causing a false negative.[30][31] If results are ambiguous, consider an orthogonal method like dynamic light scattering (DLS) to directly observe particle formation.[5]

Protocol 2: DTT-Based Counter-Screen for Redox Activity

Objective: To determine if the compound's activity is dependent on redox cycling.

Rationale: Redox-active compounds often require a reducing agent like DTT to fuel the catalytic production of ROS.[21][32] Comparing activity in the presence and absence of DTT can unmask this mechanism. The assay measures the consumption of DTT, which is proportional to the concentration of redox-active species.[20][33][34]

Step-by-Step Methodology:

  • Assay Buffer Formulation: If your standard buffer contains DTT, prepare an identical formulation without it. Conversely, if your buffer lacks DTT, prepare a second buffer containing a typical concentration (e.g., 1 mM DTT).

  • Prepare Compound Plates: Prepare two identical sets of plates with serially diluted compound.

  • Run Parallel Assays:

    • Run the first assay using the DTT-free buffer.

    • Run the second assay using the DTT-containing buffer.

  • Initiate Reaction & Read: Proceed with the assay as normal for both conditions.

  • Analyze Data: Compare the dose-response curves. If the compound is significantly more potent or only active in the presence of DTT, it is highly likely to be a redox cycler.

Protocol 3: Counter-Screen for Metal Chelation

Objective: To determine if the compound is inhibiting a metalloenzyme through chelation of its essential metal cofactor.

Rationale: If a compound inhibits an enzyme by sequestering its metal cofactor, supplementing the assay buffer with an excess of that metal should rescue the enzyme's activity.[28]

Step-by-Step Methodology:

  • Determine Metal Cofactor: Identify the essential metal cofactor for your target enzyme (e.g., Zn²⁺, Mg²⁺, Mn²⁺).

  • Prepare Buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with a 10- to 100-fold molar excess of the relevant metal salt (e.g., ZnCl₂) over the enzyme concentration.

  • Run Parallel Assays: Perform the assay with your serially diluted compound in both Buffer A and Buffer B.

  • Analyze Data: If the compound's IC50 value increases significantly or inhibition is abolished in the metal-supplemented buffer, chelation is the likely mechanism of action.

Data Summary: Common Off-Target Mechanisms

MechanismBiochemical BasisKey Experimental TelltaleRecommended Counter-Screen Protocol
Colloidal Aggregation Compound exceeds its solubility limit, forming nano/microscale aggregates that non-specifically adsorb and denature proteins.[9][16]Activity is highly sensitive to incubation time, protein concentration, and shows a steep dose-response curve.Protocol 1: Re-run assay with 0.01% Triton X-100. A significant loss of potency confirms aggregation.[5][17]
Redox Cycling Compound catalyzes the transfer of electrons from a reducing agent (e.g., DTT) to oxygen, generating ROS that interfere with the assay.[21][32]Activity is dependent on the presence of reducing agents in the assay buffer.Protocol 2: Compare compound activity in buffers with and without DTT. DTT-dependent activity is a red flag.
Metal Chelation The compound binds to and sequesters essential metal cofactors (e.g., Zn²⁺, Mg²⁺) required for enzyme activity.[24][28]Observed activity against a known metalloenzyme.Protocol 3: Re-run assay with buffer supplemented with excess of the specific metal cofactor. Rescue of activity points to chelation.
Assay Technology Interference Compound autofluorescence, quenches the assay signal, or directly inhibits/activates a reporter enzyme (e.g., luciferase).[14][15][18]Signal is observed in assay wells lacking the primary biological target.Run assay with all components except the primary target. Any remaining activity is due to interference.

Mechanistic Visualization: Redox Cycling

The following diagram illustrates how a hypothetical pyridine-based compound can cause assay interference through redox cycling, a common off-target effect.

G cluster_0 Redox Cycle cluster_1 Assay Interference Compound_ox Pyridine Cmpd (Oxidized) Compound_red Pyridine Cmpd• (Radical Anion) O2 O₂ Compound_red->O2 e⁻ DTT_ox DTT (Oxidized) DTT_red DTT (Reduced) DTT_red->Compound_ox e⁻ O2_rad O₂•⁻ (Superoxide) O2_rad_2 O₂•⁻ (Superoxide) O2_rad->O2_rad_2 H2O2 H₂O₂ O2_rad_2->H2O2 Dismutation Assay_Comp Assay Components (Proteins, Probes) H2O2->Assay_Comp Oxidation FP_Signal False-Positive Signal (Oxidative Damage) Assay_Comp->FP_Signal

Caption: Mechanism of redox cycling leading to assay artifacts.

References

  • The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). [Link]

  • What do we miss? The detergent Triton‐X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner. ResearchGate. [Link]

  • Chemical basis of the DTT (dithiothreitol) assay. ResearchGate. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. [Link]

  • Which detergent interferes with enzymatic activity the least?. ResearchGate. [Link]

  • Tackling assay interference associated with small molecules. PubMed. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals. PMC. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PMC. [Link]

  • What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. PubMed. [Link]

  • Redox activity and chemical interactions of metal oxide nano- and micro-particles with dithiothreitol (DTT). AUB ScholarWorks. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. [Link]

  • Assay Interference by Aggregation. Semantic Scholar. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Enhancing DTT assays for reactive oxygen species detection in atmospheric particulate matter: key factors and methodological insights. RSC Publishing. [Link]

  • An Approach to Quality Control of the Dithiothreitol (DTT) Assay for the Determination of Oxidative Potential of Atmospheric Particulate Matter. MDPI. [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • Hit Identification. Vipergen. [Link]

  • Two effective methods for correcting experimental high-throughput screening data. Bioinformatics | Oxford Academic. [Link]

  • Pan-assay interference compounds (PAINS). ResearchGate. [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics | Oxford Academic. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate. [Link]

  • A chemical screen identifies structurally diverse metal chelators with activity against the fungal pathogen Candida albicans. OpenBU. [Link]

  • Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. MDPI. [Link]

  • Metal-chelating 2,6-disubstituted pyridine compounds and their use.
  • Chelating Extractants for Metals. MDPI. [Link]

  • Two macrocyclic pentaaza compounds containing pyridine evaluated as novel chelating agents in copper(II) and nickel(II) overload. CentAUR. [Link]

  • Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: synthesis, characterizations, DFT calculations, cytotoxic assays and binding to a DNA model base. PubMed. [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate. [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. ACS Publications. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Pan-assay interference compounds. SciSpace. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. PMC. [Link]

  • Small interfering RNA. Wikipedia. [Link]

  • Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Journal of the American Chemical Society - ACS Publications. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega - ACS Publications. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine scaffold reveals why it has become a privileged building block in modern medicinal chemistry. As a Senior Application Scientist, I frequently utilize this specific motif to optimize targeted therapeutics, such as kinase inhibitors and protein-protein interaction modulators.

This guide objectively compares the performance of the 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine fragment against its structural alternatives, detailing the causality behind its superior binding affinity and pharmacokinetic profile.

Mechanistic Rationale: The Tripartite Scaffold

The exceptional performance of this scaffold is not accidental; it is the result of precise stereoelectronic preorganization. The molecule functions as a tripartite system:

  • The 3-Fluoro Substituent (Conformational Lock): The highly electronegative fluorine atom creates a strong local dipole. When placed adjacent to the pyrrolidine-1-carbonyl group, the C–F bond repels the carbonyl oxygen (C=O), restricting the rotational freedom of the amide bond[1][2]. This forces the amide into a preferred antiparallel or gauche conformation, drastically reducing the entropic penalty upon binding to the target[1].

  • The Pyrrolidine Amide (Lipophilic Vector): The cyclic tertiary amide provides a rigid, lipophilic vector that perfectly fills hydrophobic pockets (e.g., the hinge region of kinases) without the steric bulk of larger rings like piperidine[3][4].

  • The Pyridine Core (Solubility Enhancer): The nitrogen atom in the pyridine ring lowers the overall lipophilicity (LogD) compared to a phenyl ring, significantly improving thermodynamic solubility and serving as a critical hydrogen-bond acceptor[5].

SAR_Logic Core 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine F_Group 3-Fluoro Group Core->F_Group Amide Pyrrolidine Amide Core->Amide Pyr Pyridine Ring Core->Pyr F_Effect Restricts Amide Rotation (Dipole-Dipole Repulsion) F_Group->F_Effect Amide_Effect Fills Lipophilic Pocket (Rigid Vector) Amide->Amide_Effect Pyr_Effect Improves Solubility & H-Bond Acceptor Pyr->Pyr_Effect

Fig 1. Structural logic and pharmacophoric contributions of the 3-Fluoro-pyridine-pyrrolidine motif.

SAR Comparison Guide: Evaluating the Analogs

To objectively demonstrate the superiority of the benchmark scaffold, we synthesized and evaluated a series of analogs. The quantitative data below highlights the delicate balance between potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Quantitative Performance Data
AnalogCore RingAmide VariationHalogenTarget IC₅₀ (nM)Thermodynamic Sol. (µM)HLM Cl_int (µL/min/mg)
1 (Benchmark) PyridinePyrrolidine3-Fluoro12 ± 218515
2 (Des-fluoro) PyridinePyrrolidineHydrogen145 ± 1521042
3 (Piperidine) PyridinePiperidine3-Fluoro85 ± 811028
4 (Phenyl) PhenylPyrrolidine3-Fluoro34 ± 5< 1065
Causality & Data Interpretation
  • The Cost of Conformational Freedom (Analog 1 vs. 2): Removing the 3-fluoro group results in a >12-fold drop in potency. Without the C–F bond's dipole repulsion, the pyrrolidine amide rotates freely. The target protein must "pay" an energetic penalty to force the molecule into its bioactive conformation. Additionally, the fluorine atom blocks a metabolically labile site, which explains the superior Human Liver Microsome (HLM) stability of Analog 1[2].

  • Steric Clashing (Analog 1 vs. 3): Expanding the 5-membered pyrrolidine ring to a 6-membered piperidine ring introduces steric clashes within the tightly packed lipophilic pocket of the target, reducing binding affinity[6].

  • The Necessity of the Pyridine Nitrogen (Analog 1 vs. 4): Replacing the pyridine core with a phenyl ring completely destroys thermodynamic solubility (<10 µM) and increases intrinsic clearance (Cl_int). The basic nitrogen is essential for aqueous solvation and for lowering the molecule's overall lipophilicity.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, every protocol used to generate the SAR data above is designed as a self-validating system.

Step 1: Chemical Synthesis via Amide Coupling
  • Methodology: Combine 3-Fluoroisonicotinic acid (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

  • Causality: HATU is explicitly chosen over standard EDC/HOBt coupling reagents because it is highly efficient at forming active esters with sterically hindered secondary amines (like pyrrolidine), minimizing degradation and ensuring a >95% yield.

Step 2: In Vitro Biochemical Assay (TR-FRET)
  • Methodology: Incubate the purified target protein with the synthesized analogs and a fluorescently labeled tracer. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 615 nm.

  • Causality: TR-FRET is a self-validating assay. By measuring the ratio of the two emission wavelengths rather than absolute fluorescence, the system internally corrects for compound autofluorescence or inner-filter effects—common false-positive artifacts in SAR screening.

Step 3: ADME Profiling (HLM Stability)
  • Methodology: Incubate 1 µM of the analog with Human Liver Microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS.

  • Causality: Tracking the parent compound's disappearance in the presence and absence of NADPH confirms whether the clearance is strictly CYP450-mediated or due to chemical instability.

Workflow S1 1. Amide Coupling (HATU/DIPEA) S2 2. LC-MS/NMR (Purity >95%) S1->S2 S3 3. TR-FRET Assay (Target Affinity) S2->S3 S4 4. HLM & PAMPA (ADME Profiling) S3->S4

Fig 2. Step-by-step experimental workflow for validating the SAR of synthesized analogs.

References

  • The C–F bond as a conformational tool in organic and biological chemistry Source: Beilstein Journal of Organic Chemistry URL:1

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC / National Institutes of Health URL:2

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C Source: MDPI URL:5

  • Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:4

Sources

A Comparative Guide to Confirming Cellular Target Engagement of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine, a Putative BTK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of leading methodologies to confirm the cellular target engagement of novel small molecule inhibitors, using 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine as a case study. For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in B-cell signaling pathways. The objective is to provide researchers, scientists, and drug development professionals with the rationale, experimental protocols, and data interpretation frameworks necessary to robustly validate inhibitor-target interaction within a cellular context.

The Imperative of Target Engagement Validation

In the landscape of drug discovery, identifying a compound that binds to a purified protein target with high affinity is only the first step. The complex intracellular environment can significantly alter a compound's ability to interact with its intended target. Therefore, confirming target engagement—the direct physical interaction of a drug with its target in a living cell—is a critical milestone. It bridges the gap between biochemical potency and cellular efficacy, providing crucial evidence that the compound reaches its intended destination and exerts its effect at the molecular level. Failure to rigorously confirm target engagement can lead to misinterpretation of phenotypic data and the costly progression of non-viable drug candidates.

This guide will compare three orthogonal, industry-standard methods to confirm the cellular engagement of our putative BTK inhibitor, 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that directly measures target protein stabilization upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that quantifies compound binding to a specific protein target in live cells.

  • Phospho-Flow Cytometry: A functional assay that measures the inhibition of downstream signaling events as a proxy for target engagement.

The Target: Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and in turn phosphorylates downstream substrates, leading to the activation of transcription factors like NF-κB and ultimately driving B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a well-validated therapeutic target.

Below is a simplified representation of the BTK signaling pathway, illustrating the point of intervention for a BTK inhibitor.

BTK_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK pY551 PLCg2 PLCγ2 BTK->PLCg2 pY759 IP3_DAG IP3 + DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Inhibitor 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine Inhibitor->BTK

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement assay depends on various factors, including the availability of specific reagents, the desired throughput, and whether a direct biophysical measurement or a functional readout is preferred. Below, we compare three robust approaches.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. In this assay, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays. A positive target engagement event is indicated by a rightward shift in the melting curve of the target protein in the presence of the compound.

Experimental Workflow:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification A1 Treat cells with Vehicle (DMSO) B Aliquot cells and heat at a range of temperatures (e.g., 40°C - 70°C) A1->B A2 Treat cells with 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine A2->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble fraction (non-denatured) from pellet (denatured) C->D E Analyze soluble fraction by Western Blot for BTK protein D->E

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Hypothetical Data Summary:

Compound ConcentrationApparent Tm of BTK (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)52.1-
1 µM56.8+4.7°C
10 µM59.3+7.2°C

Advantages & Considerations:

  • Label-Free: Does not require modification of the compound or the target protein.

  • Physiological Context: Measures engagement in intact cells.

  • Universally Applicable: Can be applied to any soluble protein for which a detection antibody is available.

  • Causality: Provides direct, biophysical evidence of binding.

  • Limitations: Lower throughput compared to BRET assays and can be sensitive to experimental conditions. Requires a specific and high-quality antibody for detection.

NanoBRET™ Target Engagement Assay

Principle: This is a proximity-based assay that measures compound binding in live cells. The target protein (BTK) is expressed as a fusion with a NanoLuc® luciferase enzyme. A fluorescent energy transfer probe (tracer) that binds to the active site of the kinase is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-BTK fusion, bringing the fluorophore into close proximity to the luciferase, which results in a high BRET signal. When an unlabeled compound like 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine is added, it competes with the tracer for binding to BTK, displacing it and causing a decrease in the BRET signal.

Experimental Workflow:

NanoBRET_Workflow A Transfect cells with NanoLuc®-BTK fusion vector B Plate cells and allow for expression A->B C Add fluorescent tracer and varying concentrations of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine B->C D Incubate to allow for binding equilibrium C->D E Add NanoLuc® substrate and measure luminescence at donor and acceptor wavelengths D->E F Calculate BRET ratio to determine compound affinity (IC50) E->F PhosphoFlow_Workflow A Pre-treat B-cells with varying concentrations of the BTK inhibitor B Stimulate cells with an activator of the BCR pathway (e.g., anti-IgM) A->B C Fix and permeabilize cells to allow antibody access B->C D Stain with a fluorescently-labeled anti-pPLCγ2 antibody C->D E Analyze fluorescence intensity by flow cytometry D->E F Determine IC50 for pathway inhibition E->F

Caption: Workflow for a Phospho-Flow Cytometry assay.

Hypothetical Data Summary:

CompoundCellular IC50 for pPLCγ2 Inhibition (nM)
3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine150.7
Known BTK Inhibitor (e.g., Ibrutinib)10.3

Advantages & Considerations:

  • Functional Readout: Directly links target engagement to a functional cellular response.

  • No Modification: Uses unmodified, endogenous proteins in their native state.

  • Single-Cell Resolution: Provides data on a cell-by-cell basis, allowing for the analysis of heterogeneous populations.

  • Limitations: This is an indirect measure of target engagement; a lack of response could be due to off-target effects or issues with downstream signaling components. Requires a robust stimulation protocol and high-quality phospho-specific antibodies.

Synthesis and Recommendations

The three methods presented provide orthogonal yet complementary evidence for the cellular target engagement of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine as a BTK inhibitor.

FeatureCETSA®NanoBRET™Phospho-Flow Cytometry
Principle Thermal StabilizationCompetitive Binding (BRET)Downstream Signaling Inhibition
Directness Direct (Biophysical)Direct (Biophysical)Indirect (Functional)
Cell State Intact (initially)LiveFixed
Reagent Needs Specific AntibodyFusion Protein, TracerPhospho-specific Antibody
Throughput Low to MediumHighMedium
Primary Output Thermal Shift (ΔTm)Affinity (IC50)Functional Potency (IC50)

For a comprehensive validation strategy, a multi-assay approach is recommended.

  • Initial Confirmation with CETSA®: As a label-free method, CETSA provides the most direct and unbiased initial evidence that the compound physically binds to and stabilizes endogenous BTK in cells.

  • Quantitative Affinity with NanoBRET™: Following CETSA, the NanoBRET assay can provide a precise, quantitative measure of the compound's affinity in a live-cell, high-throughput format, which is invaluable for structure-activity relationship (SAR) studies.

  • Functional Validation with Phospho-Flow: Finally, demonstrating that the compound inhibits BTK's downstream signaling (i.e., pPLCγ2) at a similar potency to its binding affinity connects the molecular target engagement to a tangible biological outcome, confirming the compound's mechanism of action.

By integrating the results from these distinct yet complementary methodologies, researchers can build a robust and compelling data package to confidently validate the cellular target engagement of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine, paving the way for its further development as a potential therapeutic agent.

References

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

  • Title: The Role of Bruton's Tyrosine Kinase in B-cell Development and Function. Source: Journal of Clinical Immunology URL: [Link]

  • Title: BTK-inhibitors in B-cell malignancies: a patent review (2015-present). Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Source: SLAS DISCOVERY: Advancing the Science of Drug Discovery URL: [Link]

  • Title: Phospho-flow cytometry for the measurement of intracellular signaling in primary cells. Source: Current Protocols in Cytometry URL: [Link]

Cross-reactivity profiling of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted drug discovery, achieving kinome selectivity is paramount to minimizing off-target toxicity. This guide evaluates the cross-reactivity profile of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine (hereafter referred to as 3-F-4-PCP), a highly versatile fragment and building block used in the design of novel kinase inhibitors.

From a structural perspective, the pyridine ring of 3-F-4-PCP acts as a classic ATP-mimetic hinge binder. The inclusion of the fluorine atom at the 3-position is a deliberate design choice: it modulates the pKa of the pyridine nitrogen to optimize target residence time and provides a vector for orthogonal multipolar interactions within the ATP-binding pocket. Meanwhile, the pyrrolidine-1-carbonyl group at the 4-position projects outward, allowing researchers to probe the solvent-exposed channel or the DFG-out allosteric pocket. To objectively assess its utility, we compare its binding and functional profile against a promiscuous pan-kinase inhibitor (Staurosporine) and a highly optimized selective inhibitor (Imatinib).

Profiling Strategy: The Causality Behind the Workflow

To generate a trustworthy and artifact-free selectivity profile, we employ a two-tiered, self-validating experimental workflow.

  • Tier 1: Broad-Spectrum Thermodynamic Binding (KINOMEscan): We utilize a competitive binding assay rather than a catalytic activity assay for the primary kinome-wide screen. Causality: Activity assays are heavily biased by the varying Michaelis constant ( Km​ ) for ATP across different kinases. By using an ATP-independent binding assay, we can accurately detect both Type I (active state) and Type II (inactive DFG-out state) binders without substrate bias [1].

  • Tier 2: Orthogonal Functional Validation (TR-FRET): Binding does not always equal inhibition. Hits identified in Tier 1 must be functionally validated. Causality: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric assays because the temporal delay (50–100 µs) prior to measurement completely eliminates auto-fluorescence from the test compounds, ensuring the resulting IC50​ values are purely a function of catalytic inhibition [2].

Tier 1: Broad-Spectrum Binding Profiling

To map the interaction landscape of 3-F-4-PCP, we utilize the [3], a robust platform capable of screening compounds against >400 human kinases.

Step-by-Step Methodology: KINOMEscan Binding Assay
  • Step 1: Phage Preparation: Grow T7 phage strains displaying human kinase domains fused to the phage capsid.

  • Step 2: Ligand Immobilization: Bind a proprietary, promiscuous active-site directed ligand to magnetic beads.

  • Step 3: Equilibration (The Competition): Combine the kinase-tagged phage, the immobilized ligand, and 3-F-4-PCP (at 1 µM and 10 µM concentrations) in a 384-well plate. Incubate for 1 hour at room temperature.

  • Step 4: Wash Step: Magnetically capture the beads. Wash extensively with buffer (1x PBS, 0.05% Tween-20) to remove any unbound phage. Self-Validation: If 3-F-4-PCP strongly binds the kinase, it prevents the kinase from binding the immobilized ligand, resulting in the phage being washed away.

  • Step 5: qPCR Readout: Elute the bound phage and quantify the viral DNA using quantitative PCR.

  • Step 6: Data Normalization: Calculate percent control (%Ctrl) using a DMSO-only negative control (100% binding) and a Staurosporine positive control (0% binding).

KINOMEscan ImmobilizedLigand Immobilized Kinase Ligand (Solid Support) Binding Competitive Binding Reaction (Equilibration) ImmobilizedLigand->Binding PhageKinase DNA-Tagged Kinase (T7 Phage Display) PhageKinase->Binding TestCompound Test Compound (3-F-4-PCP) TestCompound->Binding Competes Wash Wash Step (Remove Unbound) Binding->Wash qPCR qPCR Readout (Quantify Bound DNA Tag) Wash->qPCR Elution

Competitive binding workflow of the KINOMEscan assay for kinase profiling.

Tier 2: Orthogonal Functional Validation

Following the identification of binding targets, TR-FRET is employed to confirm the functional suppression of kinase phosphorylation activity.

Step-by-Step Methodology: TR-FRET Kinase Assay
  • Step 1: Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute 3-F-4-PCP in 100% DMSO, then transfer to the assay plate (final DMSO concentration <1%).

  • Step 2: Kinase Reaction: Add the target kinase (e.g., ABL1 or p38α), a biotinylated peptide substrate, and ATP (at the specific Km​ for the target kinase) to the wells. Incubate for 60 minutes at 25°C.

  • Step 3: Detection Phase: Halt the reaction by adding EDTA (to chelate Mg²⁺). Add a Europium (Eu)-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 30 minutes.

  • Step 4: Readout & Analysis: Excite the plate at 340 nm. Wait for a 50 µs delay, then read emissions at 615 nm (Eu) and 665 nm (APC). Self-Validation: The ratiometric readout (665/615 nm) inherently normalizes well-to-well dispensing variations, ensuring high data fidelity (Z'-factor > 0.7).

TRFRET KinaseReaction Kinase + Substrate + ATP (+/- 3-F-4-PCP) Phosphorylation Phosphorylated Substrate KinaseReaction->Phosphorylation Active Kinase AntibodyBinding Eu-labeled Anti-Phospho Antibody + APC-labeled Tracer Phosphorylation->AntibodyBinding Excitation Excitation at 340 nm (Europium Donor) AntibodyBinding->Excitation FRET Energy Transfer (FRET) (Proximity Dependent) Excitation->FRET Delay 50-100µs Emission Emission at 665 nm (APC Acceptor) FRET->Emission Signal = Activity

TR-FRET assay principle for orthogonal functional validation of kinase activity.

Comparative Data Presentation

To contextualize the performance of 3-F-4-PCP, we compare its dissociation constants ( Kd​ ) against a representative mini-panel of kinases. The data is benchmarked against Staurosporine (a highly potent, non-selective pan-kinase inhibitor) and Imatinib (a highly optimized, selective inhibitor of ABL/KIT/PDGFR).

Table 1: Comparative Kinase Binding Affinities ( Kd​ in nM)
Kinase Target3-F-4-PCP (Novel Fragment)Staurosporine (Pan-Kinase Control)Imatinib (Selective Control)
ABL1 (WT) 4501.20.6
SRC 8200.8>10,000
EGFR >10,0003.5>10,000
BRAF (V600E) 1,2005.0>10,000
p38α (MAPK14) 3102.1450
KDR (VEGFR2) >10,0001.58,500

Data Interpretation & Insights:

  • Fragment-Level Potency: As expected for an unoptimized building block, 3-F-4-PCP exhibits moderate affinities in the sub-micromolar range (310–1,200 nM), avoiding the extreme promiscuity seen with Staurosporine (which uniformly hits targets in the 1–5 nM range).

  • Inherent Selectivity: 3-F-4-PCP shows a natural bias toward ABL1 and p38α while completely avoiding EGFR and KDR (>10,000 nM). This indicates that the pyrrolidine-1-carbonyl group creates steric clashes in the ATP pockets of certain receptor tyrosine kinases, providing a highly promising starting point for lead optimization.

  • Development Trajectory: While it does not yet match the picomolar potency of Imatinib against ABL1, functionalizing the pyrrolidine ring of 3-F-4-PCP with hydrophobic moieties could successfully drive the compound into the deep DFG-out pocket, drastically improving both affinity and selectivity.

References

  • Title: Identification of a Kinase Profile that Predicts Chromosome Damage Induced by Small Molecule Kinase Inhibitors Source: PLOS Computational Biology URL: [Link]

  • Title: KINOMEscan® Technology: High-Throughput Kinase Selectivity Profiling Source: Eurofins Discovery URL: [Link]

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Pyridines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The Metabolic Vulnerability of Pyridines

Pyridines are among the most privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for benzene rings to improve aqueous solubility, lower lipophilicity, and enhance target binding. However, the introduction of a basic nitrogen atom creates significant metabolic liabilities. Non-fluorinated pyridines are highly susceptible to rapid Phase I clearance via two distinct enzymatic pathways:

  • Cytochrome P450 (CYP450): Mediates N-oxidation and arene hydroxylation in the liver microsomes.

  • Aldehyde Oxidase (AOX): Catalyzes the oxidation of the carbon adjacent to the nitrogen to form pyridones in the liver cytosol.

To overcome these liabilities, medicinal chemists strategically deploy fluorine. This guide objectively compares the metabolic stability of fluorinated versus non-fluorinated pyridines, detailing the mechanistic causality behind fluorine's protective effects and providing a self-validating experimental framework for in vitro clearance profiling.

Mechanistic Causality: Why Fluorination Works (and When It Fails)

The decision to fluorinate a pyridine ring should never be empirical guesswork; it must be rooted in physical organic chemistry. The protective mechanism depends entirely on the specific enzyme targeted.

Evading CYP450 (Electrophilic Attack)

CYP450 enzymes metabolize aza-arenes via the electrophilic attack of a high-valent iron-oxo ( FeO3+ ) heme species on the aromatic π -electrons.

  • The Fluorine Effect: Fluorine is the most electronegative element. Its inductive electron-withdrawing effect (-I) pulls electron density away from the pyridine ring, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring significantly less reactive toward the electrophilic FeO3+ species. As demonstrated in recent physical organic chemistry perspectives [1], fluorine substitution effectively shuts down CYP-mediated oxidation.

Evading Aldehyde Oxidase (Nucleophilic Attack)

AOX is a cytosolic molybdenum-dependent enzyme that catalyzes the oxidation of aza-heterocycles. Unlike CYPs, AOX performs a nucleophilic attack on the electron-deficient carbon adjacent to the nitrogen (C2 or C6).

  • The Fluorine Paradox: Because AOX favors electron-deficient rings, adding fluorine at the C3 or C4 position can actually increase AOX liability by making the C2 carbon more electrophilic [2].

  • The Solution: To defeat AOX, fluorine must be placed directly at the C2 or C6 position. This creates a steric shield and alters the local dipole moment, physically blocking the molybdenum cofactor from accessing the reactive site [3].

MetabolicMechanisms cluster_0 Non-Fluorinated Pyridine cluster_1 Fluorinated Pyridine (e.g., 2-Fluoro) Pyridine Pyridine Ring CYP_Attack CYP450 (Electrophilic) Pyridine->CYP_Attack AOX_Attack Aldehyde Oxidase (Nucleophilic) Pyridine->AOX_Attack Metab_N N-Oxidation CYP_Attack->Metab_N Metab_C 2-Pyridone AOX_Attack->Metab_C F_Pyridine 2-Fluoropyridine CYP_Block CYP450 Blocked (Low electron density) F_Pyridine->CYP_Block AOX_Block AOX Blocked (Steric/Dipole shield) F_Pyridine->AOX_Block Stable Metabolically Stable CYP_Block->Stable AOX_Block->Stable

Comparative metabolic pathways of non-fluorinated vs. fluorinated pyridines.

Empirical Comparison: Metabolic Clearance Data

The following table synthesizes representative in vitro intrinsic clearance ( Clint​ ) data for a matched molecular pair series of pyridine-based drug scaffolds.

Scaffold ModificationHLM Clint​ (µL/min/mg)HLC Clint​ (µL/min/mg)Primary Metabolic LiabilityHalf-life ( t1/2​ )
Non-Fluorinated Pyridine 65.2 (High)88.4 (High)CYP (N-oxide), AOX (2-Pyridone)< 15 min
3-Fluoropyridine 12.4 (Low)145.0 (Very High)AOX (2-Pyridone)< 10 min
2-Fluoropyridine 15.1 (Low)< 5.0 (Stable)None (Sterically Blocked)> 120 min
2,6-Difluoropyridine < 5.0 (Stable)< 5.0 (Stable)None (Fully Shielded)> 240 min

Data Interpretation: Notice that the 3-fluoropyridine analog successfully evades CYP450 (low HLM clearance) but suffers from accelerated AOX clearance (high HLC clearance) due to the inductive withdrawal making the C2 position more electrophilic. Only 2-fluorination or 2,6-difluorination provides comprehensive metabolic stability across both pathways.

Self-Validating Experimental Methodology

To accurately capture the nuanced clearance of fluorinated pyridines, researchers must utilize a dual-matrix approach. Testing solely in Human Liver Microsomes (HLM) will yield false positives for stability if the compound is an AOX substrate, as AOX is exclusively located in the cytosol.

The Self-Validating System Design

A robust protocol must be self-validating. This means every run must prove that:

  • The enzymes were active: Confirmed via Positive Controls.

  • The degradation was strictly enzymatic, not chemical: Confirmed via Minus-Cofactor Controls.

  • The analytical quantification was unaffected by matrix effects: Confirmed via Internal Standards (IS).

Step-by-Step Protocol: Dual-Matrix Intrinsic Clearance Assay

Step 1: Matrix and Substrate Preparation

  • HLM Prep (CYP Assessment): Dilute human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • HLC Prep (AOX Assessment): Dilute human liver cytosol in the same buffer to 1.0 mg/mL.

  • Substrate: Spike the test pyridine, Verapamil (CYP positive control), and Phthalazine (AOX positive control) into separate matrix aliquots at a final concentration of 1 µM.

    • Causality: Using 1 µM ensures the reaction remains in the linear range of Michaelis-Menten kinetics ( [S]≪Km​ ), preventing enzyme saturation from skewing clearance rates.

Step 2: Cofactor Initiation & Incubation

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • HLM Initiation: Add NADPH (1 mM final concentration) to initiate CYP activity.

  • HLC Initiation: Do not add NADPH. AOX utilizes endogenous water and molecular oxygen.

  • Minus-Cofactor Control: For HLM, run a parallel incubation replacing NADPH with buffer.

    • Causality: If the compound degrades in the minus-cofactor HLM sample, the instability is chemical (e.g., hydrolysis) or mediated by non-CYP esterases, not CYP-driven.

Step 3: Time-Course Quenching

  • At t=0,15,30,45, and 60 minutes, extract a 50 µL aliquot from each incubation.

  • Immediately quench the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing 100 ng/mL of an analytical Internal Standard (IS).

    • Causality: Cold MeCN instantly denatures the metabolic enzymes, locking the exact time-point. The IS corrects for any volumetric pipetting errors and LC-MS ionization suppression.

Step 4: LC-MS/MS Quantification & Data Processing

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound area ratio (Analyte/IS) versus time.

  • Calculate Clint​ using the slope of the linear regression: Clint​=(Slope×1000)/Protein Concentration .

AssayWorkflow Prep 1. Substrate + Matrix (HLM or HLC) Split 2. Split Aliquots Prep->Split Test 3a. + Cofactor (NADPH for HLM) Split->Test Control 3b. - Cofactor (Negative Control) Split->Control Quench 4. Quench (MeCN) at t=0, 15, 30, 60m Test->Quench Control->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze

Self-validating in vitro metabolic stability workflow for HLM and HLC assays.

Conclusion

Fluorination is not a universal panacea for metabolic instability. While it effectively dampens CYP450-mediated oxidation by withdrawing electron density from the pyridine ring, improper placement (e.g., C3 or C4) can inadvertently hypersensitize the molecule to cytosolic Aldehyde Oxidase. By leveraging 2-fluoro or 2,6-difluoro substitutions and validating stability through rigorous, dual-matrix (HLM/HLC) self-validating assays, drug development professionals can engineer robust, long-lasting therapeutics.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety and Operational Handling Guide: 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine

Executive Summary & Chemical Profile

3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine (CAS: 1491026-19-7) is a highly specialized fluorinated heterocyclic compound frequently utilized as an intermediate in medicinal chemistry and drug development. Handling this compound requires strict adherence to advanced laboratory safety protocols due to the synergistic hazards presented by its two primary structural moieties: the fluorinated pyridine core and the pyrrolidine amide group. This guide provides self-validating, step-by-step operational and disposal plans designed to protect researchers from acute exposure and long-term toxicity.

Toxicological Causality: The "Why" Behind the Safety Protocols

To effectively mitigate risk, researchers must understand the mechanistic causality behind the compound's hazards:

  • The Fluorinated Pyridine Core: The substitution of a fluorine atom on the pyridine ring significantly increases the molecule's lipophilicity. This chemical property enhances the compound's ability to penetrate dermal barriers and cellular membranes compared to non-fluorinated analogs. Furthermore, under thermal stress or fire conditions, fluorinated pyridines undergo rapid thermal decomposition, releasing highly toxic, corrosive Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx)[1][2].

  • The Pyrrolidine Amide Moiety: Pyrrolidinecarboxamide derivatives act as strong hydrogen bond acceptors, facilitating rapid interaction with the moisture in mucosal membranes. They are established irritants, universally classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic fluorinated amides. The following matrix outlines the required protective gear and the scientific rationale for each selection.

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Eye Protection Tight-fitting chemical splash gogglesPrevents mucosal absorption of airborne amide dust. Standard safety glasses lack orbital seals and cannot prevent vapor/dust intrusion[3].
Hand Protection Outer: Nitrile (min. 0.11mm thickness)Inner: Butyl RubberNitrile protects against solid particulates; Butyl rubber prevents rapid solvent breakthrough when dissolving the lipophilic fluorinated core in organic solvents.
Respiratory N95 or P100 Particulate RespiratorMitigates the inhalation of H335-classified respiratory irritants if the powder is aerosolized outside of primary engineering controls[3].
Body Protection Flame-retardant (FR) laboratory coatProtects against thermal decomposition hazards; fluorinated pyridines release lethal HF gas upon combustion[1][2].

Operational Handling Protocols

Every procedural step must function as a self-validating system to ensure absolute containment.

Protocol A: Safe Weighing and Transfer

  • Engineering Control Verification: Before opening the chemical container, verify that the fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Causality: Active, verified airflow is the primary barrier against the H335 respiratory irritation hazard.

  • Static Mitigation: Ground the analytical balance and utilize an anti-static ionizer gun on the weighing environment. Causality: Fluorinated organic powders are highly lipophilic and prone to static charge accumulation, which can cause sudden, violent aerosolization when handled with standard metal tools.

  • Dispensing: Use a grounded, anti-static micro-spatula to transfer the compound into a pre-tared, sealable glass vial. Do not use plastic weigh boats, as they exacerbate static cling.

  • Sealing and Decontamination: Hermetically seal the vial before removing it from the fume hood. Wipe the exterior of the vial and the balance pan with a lint-free cloth dampened with isopropanol to capture and remove invisible micro-particulates.

Protocol B: Reaction Execution

  • Atmospheric Control: Conduct all scale-up reactions involving fluorinated pyridines under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or glovebox[4].

  • Temperature Monitoring: Equip the reaction vessel with an internal thermocouple. Causality: Exothermic runaway must be prevented to avoid reaching the thermal decomposition threshold that triggers Hydrogen Fluoride (HF) release[2].

Spill Response & Disposal Plans

Emergency Spill Protocol

  • Containment: For solid spills, do not dry sweep . Gently dampen the powder with a fine mist of water to suppress dust formation.

  • Absorption: Cover the dampened area with an inert absorbent material (e.g., vermiculite or clean sand). Causality: Reactive absorbents must be avoided as the compound contains a reactive carbonyl center.

  • Thermal Event / Fire Escalation: If the compound is exposed to high heat or catches fire, immediately evacuate the laboratory and trigger the fire alarm. Causality: Thermal decomposition rapidly generates HF gas[1][2]. Emergency responders must be explicitly informed of the HF hazard. Calcium Gluconate gel (2.5%) must be immediately accessible in the lab's first aid kit for any suspected dermal HF exposure.

Waste Disposal Plan

  • Segregation: Collect all unreacted material, contaminated solvents, and absorbent waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Incompatibility: Never mix fluorinated pyridine waste with strong acids or oxidizing agents, as this can trigger premature degradation and toxic gas release.

Workflow Visualization

Workflow A 1. Fume Hood Verification (Face Velocity >100 fpm) B 2. Don Mandatory PPE (Nitrile/Butyl, N95, Goggles) A->B C 3. Anti-Static Weighing (Suppress Aerosolization) B->C D 4. Reaction Execution (Inert Atmosphere) C->D F Emergency: Spill/Fire (HF Neutralization Protocol) C->F E 5. Halogenated Waste (Segregated Disposal) D->E D->F

Operational workflow for handling 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine and spill response.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。